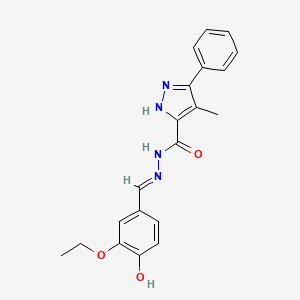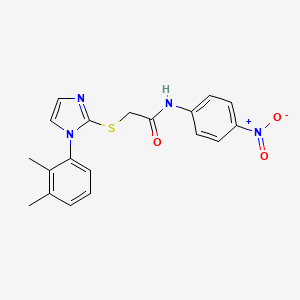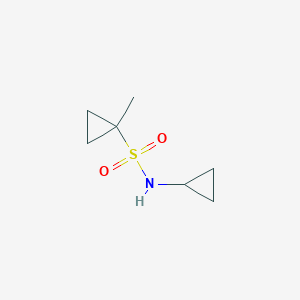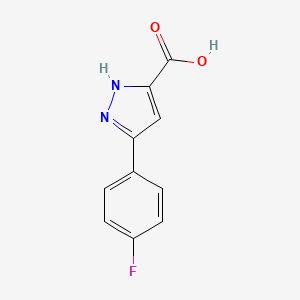
(E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Docking and Spectroscopic Studies
- Molecular Docking and Spectroscopy: A study by (Karrouchi et al., 2021) explored a similar compound, focusing on its synthesis, molecular docking, and spectroscopic studies. This research revealed potential applications in the development of anti-diabetic agents through the compound's interaction with 4AMJ protein.
Synthesis and Structure Elucidation
- Synthesis Techniques: Research by (Alotaibi et al., 2018) detailed the synthesis process of a closely related compound. This involved acid-catalyzed reactions and structural confirmation through various spectroscopic methods.
Derivative Synthesis for Biological Applications
- Creation of Derivatives for Biological Studies: In a study by (Abou-Zied & El-Mansory, 2014), pyrazolopyrazole derivatives were synthesized, which are structurally similar to the subject compound. These derivatives have potential applications in various biological studies.
Anti-Tumor Properties
- Anti-Tumor Research: Nassar et al. (2015) conducted a study (Nassar, Atta-Allah, & Elgazwy, 2015) focusing on novel pyrazole derivatives as anti-tumor agents. This indicates the potential use of similar compounds in cancer research.
Application in Lung Cancer Treatment
- Lung Cancer Cell Inhibition: A study by (Zheng et al., 2009) on pyrazole-5-carbohydrazide hydrazone derivatives found significant inhibitory effects on A549 lung cancer cells, suggesting the application of related compounds in lung cancer treatment.
Corrosion Inhibition and Surface Protection
- Corrosion Inhibition: Research conducted by (Paul, Yadav, & Obot, 2020) investigated the use of carbohydrazide-pyrazole compounds in corrosion protection, highlighting their potential in industrial applications for metal surface protection.
Cytotoxicity Studies
- Cytotoxicity Analysis: A study by (Hassan, Hafez, & Osman, 2014) synthesized new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives and evaluated their cytotoxicity against Ehrlich Ascites Carcinoma cells.
Fluorescence Probe Development
- Fluorescence Sensing: Wei et al. (2022) developed a fluorescence probe based on a pyrazole derivative (Wei et al., 2022) for detecting aluminum and iron ions, suggesting potential applications in chemical sensing.
Antimicrobial Activity
- Antimicrobial Research: Abdelrahman et al. (2020) explored the antimicrobial activity of pyrazole derivatives (Abdelrahman et al., 2020), indicating the potential of similar compounds in developing new antimicrobial agents.
特性
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-3-27-17-11-14(9-10-16(17)25)12-21-24-20(26)19-13(2)18(22-23-19)15-7-5-4-6-8-15/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDPOVJIXSUREJ-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(C(=NN2)C3=CC=CC=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C(=NN2)C3=CC=CC=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-Ethoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2781470.png)
![[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2781471.png)
![3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride](/img/structure/B2781472.png)
![3-[1-(2,6-dichloro-5-fluoropyridin-3-yl)-N-phenylformamido]propanamide](/img/structure/B2781473.png)
![methyl 2-[2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2781474.png)
![3-benzyl-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2781475.png)
![7-(3-chlorobenzyl)-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2781477.png)


![Methyl 6-(4-cyanobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2781481.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]propanedioic acid](/img/structure/B2781483.png)

![N-[5-(Difluoromethyl)-2-fluorophenyl]prop-2-enamide](/img/structure/B2781489.png)
![3-(2,5-dimethylbenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2781492.png)
